3-(4-methylphenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
This compound belongs to the tetrahydrobenzothienopyrimidinone class, characterized by a fused bicyclic core with a sulfur-containing thieno ring and a pyrimidinone moiety. The structure features a 4-methylphenyl group at position 3 and a 3-(trifluoromethyl)benzylsulfanyl substituent at position 2 (Figure 1). These substitutions influence its electronic and steric properties, making it distinct in pharmacokinetic and pharmacodynamic profiles compared to analogs. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methylphenyl group contributes to π-π stacking interactions in biological targets .
Molecular Formula: C26H22F3N2OS2
Molecular Weight: ~503.6 g/mol (estimated based on analogs ).
Properties
Molecular Formula |
C25H21F3N2OS2 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
3-(4-methylphenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H21F3N2OS2/c1-15-9-11-18(12-10-15)30-23(31)21-19-7-2-3-8-20(19)33-22(21)29-24(30)32-14-16-5-4-6-17(13-16)25(26,27)28/h4-6,9-13H,2-3,7-8,14H2,1H3 |
InChI Key |
IUOUHNIQEXTVJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC(=CC=C4)C(F)(F)F)SC5=C3CCCC5 |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis: 2-Amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
The Gewald reaction is employed to synthesize the thiophene precursor. Cyclohexanedione reacts with elemental sulfur and malononitrile in the presence of a base (e.g., morpholine) to yield 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile. Key spectral data include:
-
IR : ν = 2210 cm⁻¹ (C≡N), 3339 cm⁻¹ (N–H).
-
¹H NMR : δ 8.30 (broad singlet, NH₂).
Cyclization to Pyrimidin-4-one
The precursor undergoes cyclization using formic acid under microwave irradiation (90–95°C, 10–30 minutes) to form the pyrimidin-4-one core. Conventional heating (reflux, 3–7 hours) is also viable but less efficient.
Example Procedure :
-
Microwave Method : 2-Amino-3-cyanothiophene (0.5 g) and formic acid (2 mL) are irradiated at 95°C for 10 minutes. Yield: 75–88%.
-
Conventional Method : Reflux in dioxane with formic acid for 3 hours. Yield: 71–84%.
Functionalization at Position 3: Introduction of 4-Methylphenyl Group
The 4-methylphenyl substituent is introduced via nucleophilic substitution or coupling reactions.
Alkylation of Pyrimidin-4-one
The nitrogen at position 3 of the pyrimidin-4-one reacts with 4-methylphenyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
Optimized Conditions :
-
Reagent : 4-Methylphenyl bromide (1.2 equiv).
-
Base : K₂CO₃ (2.0 equiv).
-
Solvent : DMF, 80°C, 12 hours.
Sulfanyl Group Introduction at Position 2
The sulfanyl moiety is incorporated via thioetherification, typically involving a chloride intermediate.
Chlorination at Position 2
Phosphorus oxychloride (POCl₃) chlorinates the pyrimidin-4-one at position 2, forming a reactive chloride.
Procedure :
Thioether Formation with 3-(Trifluoromethyl)benzylthiol
The chloride intermediate reacts with 3-(trifluoromethyl)benzylthiol in the presence of a base.
Optimized Protocol :
-
Reagent : 3-(Trifluoromethyl)benzylthiol (1.5 equiv).
-
Base : Triethylamine (2.0 equiv).
-
Solvent : THF, room temperature, 6 hours.
-
Yield : 65–70% (extrapolated from similar thioetherifications).
Comparative Analysis of Synthetic Methods
| Step | Method | Conditions | Yield | Time |
|---|---|---|---|---|
| Cyclization | Microwave | 95°C, 10 minutes | 75–88% | 10 minutes |
| Cyclization | Conventional | Reflux, 3 hours | 71–84% | 3 hours |
| Chlorination | Microwave | 95°C, 10 minutes | 75% | 10 minutes |
| Chlorination | Conventional | Reflux, 3 hours | 71% | 3 hours |
| Thioether Formation | Room temperature | THF, 6 hours | 65–70% | 6 hours |
Microwave-assisted synthesis significantly reduces reaction times while maintaining or improving yields compared to conventional methods.
Purification and Characterization
Crystallization
Crude products are purified via crystallization:
Spectroscopic Data
Challenges and Mitigation Strategies
-
Regioselectivity : Competing reactions at positions 2 and 4 are minimized by controlling stoichiometry and reaction temperature.
-
Thiol Oxidation : Use of inert atmosphere (N₂ or Ar) prevents disulfide formation during thioetherification.
-
Trifluoromethyl Stability : Mild reaction conditions (room temperature, neutral pH) preserve the CF₃ group .
Chemical Reactions Analysis
Sulfanyl Group Transformations
The sulfanyl (-S-) moiety is a critical reactive site in this compound. Key transformations include:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Alkyl halides or amines in basic media | Replacement of the benzyl group with nucleophiles (e.g., alkyl/aryl amines) | |
| Oxidation | H<sub>2</sub>O<sub>2</sub> or mCPBA | Conversion to sulfoxide (-SO-) or sulfone (-SO<sub>2</sub>- derivatives) | |
| Reductive Cleavage | Raney Ni or LiAlH<sub>4</sub> | Cleavage of the thioether bond to yield thiol (-SH) intermediates |
Example : Oxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C converts the sulfanyl group to a sulfone, enhancing electrophilicity for downstream reactions.
Thienopyrimidine Core Reactivity
The fused thieno[2,3-d]pyrimidine system participates in electrophilic and nucleophilic reactions:
Note : The electron-withdrawing trifluoromethyl group on the benzyl substituent deactivates the aromatic ring, directing electrophiles to meta/para positions .
Aromatic Substituent Modifications
The 4-methylphenyl and 3-(trifluoromethyl)benzyl groups undergo selective reactions:
Stability Under Physicochemical Conditions
The compound exhibits the following stability profile:
Mechanistic Insights
-
Nucleophilic Substitution : The sulfanyl group’s lone pair facilitates S<sub>N</sub>2 reactions, with steric hindrance from the benzyl group limiting reactivity at the sulfur center.
-
Electrophilic Aromatic Substitution : The thienopyrimidine core’s electron-deficient nature directs electrophiles to the less deactivated positions (C-5/C-7).
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in various therapeutic areas:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Antimicrobial Properties : The presence of the sulfanyl group enhances its potential as an antimicrobial agent against various pathogens.
- Neuroprotective Effects : Research indicates that similar compounds may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
Material Science
The unique structural features of this compound allow for its use in:
- Organic Electronics : Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Polymer Chemistry : It can serve as a building block for synthesizing advanced polymeric materials with tailored properties.
Case Studies
Several studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group in the target compound increases resistance to oxidative metabolism compared to methoxy (electron-donating) analogs .
- Steric Effects : Bulkier groups (e.g., naphthyl in ) reduce solubility but may enhance target specificity .
Bioactivity and Target Profiles
Antimicrobial Activity
- Target Compound: Limited direct data, but analogs with trifluoromethyl groups show enhanced antimicrobial potency due to improved membrane penetration .
- Methoxyphenyl Analogs () : Moderate activity against Gram-positive bacteria (MIC ~25 µg/mL) .
- Bromophenyl Derivatives () : Stronger activity (MIC ~12.5 µg/mL) attributed to halogen bonding .
Anticancer Potential
- VEGFR-2 Targeting (): Thienopyrimidines with oxadiazole moieties inhibit angiogenesis (IC50 ~0.8 µM) .
Computational and Structural Insights
- Similarity Analysis : The target compound shares >75% structural similarity (Tanimoto index) with and analogs, predicting overlapping bioactivities .
- Docking Studies : Trifluoromethyl groups enhance binding to hydrophobic pockets (e.g., VEGFR-2 ATP-binding site) compared to methoxy or bromo substituents .
Biological Activity
The compound 3-(4-methylphenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one , also known by its CAS number 556791-62-9, is a novel heterocyclic compound with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes a tetrahydrobenzothieno-pyrimidine core with a sulfanyl group and trifluoromethyl substitution. The molecular formula is with a molecular weight of approximately 486.62 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and may influence biological activity.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-angiogenic effects. Below are some key findings regarding its biological activities:
Anti-Cancer Activity
Recent studies have identified compounds within the same structural class that demonstrate significant anti-cancer properties. For instance, a study screened a library of compounds on multicellular spheroids and found promising candidates with inhibitory effects on cancer cell proliferation. The specific mechanisms often involve the induction of apoptosis and cell cycle arrest in cancer cells .
Anti-Angiogenic Activity
Compounds structurally related to this one have been shown to possess anti-angiogenic properties. A series of substituted indazoles were evaluated for their ability to inhibit angiogenesis, with some derivatives demonstrating enhanced activity compared to standard treatments . This suggests that the compound may also inhibit new blood vessel formation, which is crucial in tumor growth and metastasis.
The mechanisms through which these compounds exert their biological effects may include:
- Inhibition of Kinase Activity : Similar compounds have been reported as inhibitors of various kinases involved in cell signaling pathways that regulate proliferation and survival.
- Modulation of Inflammatory Pathways : Some derivatives have shown effectiveness in reducing inflammation markers, suggesting potential use in inflammatory diseases .
Case Studies and Research Findings
Data Table: Biological Activities Comparison
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing the thieno[2,3-d]pyrimidin-4-one core of this compound?
- Methodology : The core structure can be synthesized via cyclocondensation of substituted thioureas with α,β-unsaturated ketones under acidic conditions. For example, Alagarsamy et al. (2007) demonstrated that 3-amino-2-mercapto derivatives react with trifluoromethyl benzyl halides in DMF to form the sulfanyl bridge, achieving yields of 65–78% . Optimization of reaction time (8–12 hrs) and temperature (80–100°C) is critical to minimize byproducts like disulfides.
Q. How can structural characterization be performed to confirm the regiochemistry of the trifluoromethylbenzyl group?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, studies on analogous compounds (e.g., 7-benzyl-3-(4-fluorophenyl) derivatives) resolved ambiguities in substituent positioning, showing bond angles of 117.5°–122.3° for the thieno-pyrimidine ring . Complementary techniques include H/C NMR (chemical shifts at δ 7.2–7.8 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) with <2 ppm error .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodology : Use cell-based assays targeting kinases or inflammatory pathways. For example, Sharma et al. (2006) screened similar thieno-pyrimidines using COX-2 inhibition assays (IC values: 0.8–12 µM) and antimicrobial disk diffusion (zone of inhibition: 14–22 mm against S. aureus) . Ensure solvent controls (DMSO <0.1% v/v) to avoid cytotoxicity artifacts.
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity for kinase targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., EGFR or JAK2). Alagarsamy et al. (2007) reported docking scores of −9.2 to −11.3 kcal/mol for similar compounds, correlating with experimental IC values (R = 0.87) . Include solvation energy calculations (MM-PBSA) to refine predictions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology : Cross-validate assays under standardized conditions. For instance, discrepancies in COX-2 inhibition (e.g., 2-fold variation in IC) may arise from differences in enzyme sources (human recombinant vs. murine). Use orthogonal assays like ELISA for prostaglandin E quantification . Statistical tools like Bland-Altman analysis can quantify inter-study variability .
Q. How does the trifluoromethyl group influence metabolic stability in hepatic microsomes?
- Methodology : Conduct phase I metabolism studies using human liver microsomes (HLM) with NADPH cofactors. LC-MS/MS analysis can identify metabolites (e.g., hydroxylation at C-5 or demethylation of the 4-methylphenyl group). Comparative studies show CF groups reduce oxidative metabolism by 30–40% compared to CH .
Methodological Notes
- Synthetic Challenges : Steric hindrance from the 4-methylphenyl group may slow sulfanyl bridge formation. Use polar aprotic solvents (DMF, DMSO) to enhance solubility .
- Environmental Impact : Follow INCHEMBIOL guidelines for assessing abiotic degradation (hydrolysis half-life: pH 7 = 48 hrs; pH 9 = 12 hrs) .
- Stability Studies : Monitor photodegradation under ICH Q1B conditions; CF groups enhance UV stability (t > 72 hrs at 365 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
